molecular formula C5H9NO4 B1176195 REC102 protein CAS No. 146705-91-1

REC102 protein

Cat. No.: B1176195
CAS No.: 146705-91-1
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Description

The REC102 protein is a key component in the initiation of meiotic recombination in the yeast Saccharomyces cerevisiae . It is required for the formation of programmed DNA double-strand breaks (DSBs), the essential first step in meiotic recombination . REC102 functions as part of a core complex with Spo11, Rec104, and Ski8, which is necessary for the catalysis of DNA cleavage . This complex associates with meiotic chromosomes from leptotene until mid-pachytene, showing extensive interaction with chromatin loops . Structural studies of the core complex reveal that REC102 shares homology with the transducer domain of the Top6B subunit from the ancestral topoisomerase VI enzyme, helping to form the architecture that positions Spo11 for DNA cleavage . Research using REC102 provides critical insights into the spatial organization and dynamics of the meiotic DSB machinery, chromosome synapsis, and the mechanisms ensuring genetic diversity and accurate chromosome segregation . This product is intended for research use only (RUO) and is not intended for diagnostic or therapeutic purposes.

Properties

CAS No.

146705-91-1

Molecular Formula

C5H9NO4

Synonyms

REC102 protein

Origin of Product

United States

Molecular Architecture and Intermolecular Associations of Rec102 Protein

Structural Integration within the Meiotic DSB Machinery

REC102 is an integral component of the multiprotein complex responsible for initiating meiotic recombination through the introduction of DNA double-strand breaks. Its structural integration is crucial for the proper assembly and function of this machinery on meiotic chromosomes.

REC102 Protein as a Key Component of the Spo11 Core Complex

REC102 is recognized as a key component of the Spo11 core complex in Saccharomyces cerevisiae. This core complex is minimally composed of Spo11, REC102, REC104, and Ski8 (Rec103). frontiersin.orgnih.govbiorxiv.orgnih.gov These four proteins associate to form a stoichiometric complex, which is considered the enzymatic core responsible for Spo11-mediated DNA cleavage. frontiersin.orgnih.govbiorxiv.org Biochemical analysis has indicated that this core complex exists as a monomer with a 1:1:1:1 stoichiometry of Spo11, Ski8, REC102, and REC104. nih.govbiorxiv.orgoup.com The formation and stability of this core complex are essential for the initiation of meiotic recombination.

Comparative Analysis and Homology to Topoisomerase VI B (TopoVIBL) Subunit

Comparative analysis has revealed that REC102, together with REC104, collectively resembles the B subunit of archaeal Topoisomerase VI (Topo VI), specifically the TopoVIB subunit. frontiersin.orgnih.govbiorxiv.orgcnrs.frlife-science-alliance.orgresearchgate.net Spo11 itself evolved from the catalytic A subunit of archaeal Topo VI. nih.govbiorxiv.orgcnrs.frportlandpress.comresearchgate.net This evolutionary relationship suggests that the meiotic DSB machinery shares structural and mechanistic similarities with Type IIB topoisomerases. nih.govbiorxiv.org While REC102 shows partial homology to the transducer domain of TopoVIB-like proteins, it lacks the GHKL domain that is essential for ATP-dependent dimerization in canonical Topo VI. frontiersin.orgnih.govbiorxiv.orgcnrs.fr Structural modeling and biochemical data suggest that REC104 may occupy a position analogous to the Top6B GHKL domain within the Spo11 core complex, although it lacks recognizable ATP-binding and hydrolysis motifs. frontiersin.orgnih.govbiorxiv.org Despite the structural divergence, the functional partnership between Spo11 and REC102/REC104 is considered analogous to the interaction between the A and B subunits of Topo VI, forming a functional holocomplex for meiotic DSB formation. researchgate.net

Comprehensive Protein-Protein Interaction Networks

REC102 engages in a complex network of protein-protein interactions that are vital for its recruitment to meiotic chromosomes, the assembly of the DSB machinery, and the regulation of Spo11 activity.

Direct Physical Interactions with Spo11 Protein

Genetic and physical studies have provided strong evidence for direct interactions between REC102 and Spo11. Co-immunoprecipitation experiments have shown that tagged versions of Spo11 and REC102 can be found in a common complex in meiotic cell extracts, indicating a physical association in vivo. oup.com Furthermore, yeast two-hybrid experiments have demonstrated strong interactions between Spo11 and REC102. frontiersin.org The interaction between Spo11 and REC102 is crucial for the proper localization of REC102 and REC104 to meiotic chromosomes. frontiersin.orgnih.govembopress.org Structural modeling based on the Topo VI holoenzyme suggests that an N-terminal segment of Spo11 interacts with the C-terminal end of the putative transducer domain in REC102. nih.govbiorxiv.org Crosslinking coupled to mass spectrometry has provided further evidence for this interaction, mapping crosslinks between the Spo11 N-terminus and the REC102 C-terminus. nih.govbiorxiv.org

Synergistic Interplay with Rec104 Protein

REC102 and REC104 exhibit a strong physical and functional interdependence. They interact physically and are mutually dependent for proper subcellular localization during meiosis. nih.govembopress.orgnih.gov Genetic and immunoprecipitation studies consistently connect REC102 and REC104 to each other and to Spo11, suggesting they function together as a unit within the multiprotein complex that promotes DSB formation. nih.govembopress.orgcapes.gov.br REC102 is required for REC104 to accumulate to normal steady-state levels and undergo proper phosphorylation during meiosis. nih.govembopress.org Crosslinking studies have shown efficient crosslinks between REC102 and REC104, particularly mapping to the top of the putative transducer domain of REC102, where the GHKL domain is located in Topo VI. nih.gov This suggests a close association and functional interplay between REC102 and REC104 in mimicking aspects of the TopoVIB subunit. nih.govcnrs.fr The interaction between REC102 and REC104 is essential for their recruitment to meiotic chromosomes, which also requires Spo11 and Ski8. nih.govembopress.orgnih.gov

Functional and Physical Association with Ski8 (Rec103) Protein

Ski8 (also known as Rec103) is another essential component of the Spo11 core complex that functionally and physically associates with REC102. nih.govnih.govbiorxiv.org Ski8 interacts directly with Spo11, and this interaction, along with the interaction of Spo11 with REC102 and REC104, is essential for DNA cleavage activity. oup.com Ski8 plays a role in recruiting other DSB proteins to meiotic chromosomes, potentially acting as a scaffold protein. nih.gov The recruitment of REC102 and REC104 to meiotic chromosomes is dependent on the presence of both Spo11 and Ski8. nih.govembopress.orgnih.gov This indicates that Ski8, in conjunction with Spo11, facilitates the chromosomal loading of the REC102-REC104 functional unit. nih.govembopress.org While Ski8 has a separate function in cytoplasmic RNA metabolism, its role in meiotic recombination is distinct and involves its nuclear localization during meiotic prophase and association with the Spo11 complex. frontiersin.orgnih.govpnas.orgyeastgenome.orgresearchgate.net

Here is a summary of key protein-protein interactions involving REC102:

Interacting ProteinNature of InteractionFunctional SignificanceSupporting Evidence
Spo11Physical, DirectComponent of core DSB complex, essential for DSB formationCo-IP, Yeast Two-Hybrid, Structural Modeling, Crosslinking
REC104Physical, FunctionalForms a functional unit with REC102, mutual dependencyPhysical Interaction, Localization Dependency, Genetic Studies
Ski8 (Rec103)Physical, FunctionalComponent of core DSB complex, required for recruitmentPhysical Association, Recruitment Dependency, Genetic Studies

This table summarizes the core protein-protein interactions discussed in the context of REC102's role in the meiotic DSB machinery.

Broader Complex Formation within the DSB Initiation Cascade

REC102 functions as part of a multiprotein complex essential for the initiation of meiotic DSBs. It is known to interact physically with Rec104, and these two proteins are mutually dependent for proper subcellular localization and recruitment to meiotic chromosomes. nih.govcapes.gov.br This suggests they operate together as a functional unit within the larger DSB-forming machinery. nih.govcapes.gov.br Genetic and immunoprecipitation studies further connect REC102 and Rec104 to Spo11, indicating that REC102 and Rec104 directly promote DSB formation as part of a complex with Spo11. nih.gov REC102 and Rec104 may also mediate the interaction between Spo11 subunits during meiosis. uniprot.org

The recruitment of REC102 and Rec104 to chromosomes requires the Spo11-Ski8 complex. nih.govcapes.gov.br This suggests that REC102/Rec104 and Spo11/Ski8 form distinct functional subgroups among the DSB proteins. capes.gov.br The RMM complex, composed of Rec114, Mer2, and Mei4, is also involved in recruiting the catalytic core, which includes Spo11-Rec102-Rec104 along with Ski8, to initiate DSB formation. researchgate.net Thus, REC102 is an integral part of the Spo11- or DSB-complex, also referred to as the DSB-machinery, which participates in the Spo11 transesterase reaction leading to DSB formation. researchgate.netplos.org

Intracellular Localization and Chromatin Dynamics

Intracellular Localization and Chromatin Dynamics

Subcellular Distribution and Nuclear Localization of REC102 Protein

REC102 is established as a nuclear protein that associates with chromatin during prophase of meiosis. nih.govuniprot.org Its correct subcellular localization and stable association with chromatin are dependent on the presence of Rec104. nih.govcapes.gov.br Furthermore, the normal accumulation of REC102 within the nucleus and its subsequent assembly onto chromosomes necessitate the presence of the Spo11-Ski8 complex. nih.govcapes.gov.br In mutants lacking Spo11 or Ski8, REC102 can be found dispersed throughout both the cytoplasm and the nucleus, but it exhibits little to no stable association with chromatin. nih.govcapes.gov.br

Dynamic Chromosomal Association during Meiotic Prophase

The association of REC102 with chromosomes is dynamic throughout meiotic prophase. REC102 first becomes visible on chromosomes with a punctate or patchy appearance at or before leptotene, the initial stage of meiotic prophase when DSBs are introduced. nih.govuniprot.org This timing is consistent with a direct role for REC102 in DSB formation. nih.gov REC102 remains associated with chromatin for a significant period, persisting until pachytene before its levels on chromosomes abruptly decrease or disappear. nih.govcapes.gov.br This indicates that REC102 stays on chromosomes well after the initial DSB formation events have occurred. nih.govcapes.gov.br

Differential Binding to Chromatin Loops and Axes

Studies on the spatial organization of chromosomal REC102 have revealed differential binding patterns relative to chromosome structure. Immunocytology and chromatin immunoprecipitation (ChIP) analyses suggest that REC102 associates extensively with chromatin loops during leptotene and zygotene. nih.govcapes.gov.br It shows significant association with chromatin domains located away from the chromosome axes in early prophase. nih.govresearchgate.net ChIP analysis has revealed a periodic pattern of REC102 binding sites that is complementary to the distribution of cohesin binding sites, which are thought to define the DNA component of the chromosome axis. nih.gov This strongly suggests that REC102 preferentially binds to sequences found within the chromatin loops. nih.govcapes.gov.br

While REC102 primarily localizes to chromatin loops, there is also evidence of partial overlap with components of the chromosome axis, such as Zip1 (a component of the synaptonemal complex central element) and Rec8 (a meiosis-specific cohesin associated with axes). nih.gov In zygotene cells, REC102 signals show only partial overlap with Zip1, suggesting that at least a fraction is located in the chromatin loops rather than on the axes in regions where the synaptonemal complex has formed. nih.gov Similarly, early REC102 signals overlap only partially with chromosome axes marked by Rec8. nih.gov Although a subpopulation of REC102 might be intimately associated with axes, it is also possible that apparent colocalization arises because REC102 in loops and axis components are spatially coordinated as parts of a larger chromosomal entity, especially as chromatin becomes more compact in later stages of prophase. nih.gov

Functional Contributions of Rec102 Protein in Meiotic Genetic Processes

Direct Role in DNA Double-Strand Break Catalysis

REC102 is fundamentally involved in the creation of DSBs, the programmed lesions that initiate meiotic recombination. It does not act alone but as part of a larger protein consortium, where it directly influences the activity of the catalytic subunit, Spo11.

The REC102 protein is indispensable for the catalytic activity of Spo11, the enzyme responsible for generating meiotic DSBs. nih.govnih.govnih.govyeastgenome.org In the absence of REC102, meiotically induced gene conversion and crossing over are completely eliminated. nih.govnih.govfao.org This indicates that REC102's role is not merely supportive but essential for the DNA cleavage step.

REC102 forms a complex with Spo11 and another protein, Rec104, and this interaction is crucial for DSB formation. nih.govnih.govnih.govnih.gov Evidence from co-immunoprecipitation experiments has demonstrated a physical association between REC102 and Spo11 in meiotic cells, suggesting they are part of a common functional unit. nih.gov The self-association of Spo11, a process thought to be important for its DNA cleavage activity, is also dependent on the presence of REC102 and Rec104. nih.govnih.gov

Furthermore, REC102 is thought to be involved in activating or facilitating the cleavage activity of Spo11. nih.gov While Spo11 is the catalytic subunit, REC102, along with other accessory proteins, is required to create a conducive environment for the enzymatic reaction to occur on the chromatin substrate.

REC102 plays a significant role in the localization and stability of the DSB-forming machinery on meiotic chromosomes. Chromatin immunoprecipitation (ChIP) studies have shown that REC102 associates with chromatin during the leptotene and zygotene stages of meiotic prophase, which is precisely when DSBs are formed. nih.govnih.gov This localization is not random; REC102 is found extensively on chromatin loops and shows preferential binding in the vicinity of DSB hotspots. nih.govnih.govembopress.org

Interestingly, REC102 is associated with both DSB-hot and DSB-cold regions, which suggests that its presence alone does not dictate the sites of DSB formation. nih.govnih.govembopress.org Instead, it is proposed that REC102/Rec104 complexes may promote local alterations in chromatin structure that stabilize the Spo11-containing complexes at hotspots, thereby facilitating DNA cleavage. nih.gov The recruitment of REC102 and Rec104 to meiotic chromosomes is dependent on Spo11 and another protein, Ski8, further highlighting the interdependence of these factors in forming a functional DSB complex. nih.gov The persistence of REC102 on chromatin into the pachytene stage, well after DSB formation has ceased, suggests it may have additional roles beyond the initial cleavage event. nih.govnih.govembopress.org

Influence on Homologous Chromosome Pairing and Synaptonemal Complex Formation

The function of REC102 extends beyond the molecular event of DNA cleavage to the higher-order processes of chromosome pairing and the assembly of the synaptonemal complex (SC), a proteinaceous structure that holds homologous chromosomes together. nih.gov In yeast mutants lacking a functional REC102 protein (rec102 mutants), homologous chromosomes fail to synapse, even though the axial elements, which are precursors to the SC, are formed. nih.govnih.govfao.org

This synaptic failure is a direct consequence of the absence of DSBs, as the initiation of recombination is a prerequisite for SC formation in many organisms. nih.gov The DSBs created by the Spo11-REC102 machinery serve as the initial sites for homologous chromosome recognition and the subsequent polymerization of the SC. Therefore, by being essential for DSB formation, REC102 indirectly governs the successful pairing and synapsis of homologous chromosomes.

Impact on Meiotic Cell Cycle Progression and Timing

The proper execution of meiotic events is subject to surveillance mechanisms, and the absence of key proteins can lead to delays in cell cycle progression. In rec102 mutant strains, a significant delay in meiotic chromosome segregation is observed. nih.govnih.gov This delay indicates that the cell cycle machinery is responsive to defects in recombination and synapsis. The persistence of REC102 on chromosomes until the pachytene stage and its abrupt disappearance at a specific transition point suggest a regulated role in the timing of meiotic events. nih.gov The dissociation of REC102/Rec104 could serve as a cytological marker for the transition between different pachytene stages. nih.gov

Genetic Consequences of REC102 Protein Dysregulation

Given its central role in initiating meiotic recombination, the dysregulation of REC102 has profound consequences on the genetic outcomes of meiosis.

The most direct and severe consequence of the absence of REC102 is a complete loss of meiotic recombination. nih.govnih.govfao.org Studies in Saccharomyces cerevisiae have shown that rec102 mutations lead to an elimination of both gene conversion and crossing over, the two main outcomes of meiotic recombination. nih.govnih.govfao.org This demonstrates that REC102 is absolutely required for the initiation of the recombination pathway.

Even subtle alterations to REC102 function can have significant effects. For instance, combining epitope-tagged versions of REC102 and SPO11, which individually support near-normal levels of recombination, can result in a severe reduction in DSB formation and meiotic gene conversion, particularly at lower temperatures. nih.gov This synthetic phenotype underscores the sensitive nature of the interactions within the DSB-forming complex and how minor perturbations can lead to substantial defects in recombination frequencies. nih.gov The effects of REC102 dysregulation on recombination are summarized in the table below.

Genetic BackgroundEffect on DSB FormationEffect on Gene ConversionEffect on Crossing OverReference
rec102 null mutantAbolishedEliminatedEliminated nih.govnih.govfao.org
Epitope-tagged REC102 and SPO11 (at non-permissive temperature)Drastically reducedDrastically reducedNot specified, but implied reduction nih.gov

Phenotypic Manifestations in Meiotic Products

Mutations in the REC102 gene result in profound and severe defects in the outcomes of meiosis, primarily manifesting as a complete failure to produce viable meiotic products. This is a direct consequence of the protein's essential role in the initiation of meiotic recombination. The absence of functional REC102 protein leads to a cascade of failures in subsequent meiotic events, including the exchange of genetic material and the proper segregation of chromosomes.

Detailed analysis of strains carrying rec102 mutations reveals a phenotype characterized by a drastic reduction in spore viability. nih.govnih.gov In wild-type yeast strains, meiosis culminates in the formation of four viable haploid spores. However, in diploid cells homozygous for a rec102 null mutation, virtually no viable spores are recovered. This indicates a critical failure in the meiotic process that is essential for generating functional gametes. nih.gov

The underlying cause of this spore inviability is the complete abolition of meiotic recombination. nih.govnih.gov REC102 is a key component of the machinery that creates programmed double-strand breaks (DSBs) in the DNA, which are the initiating events for recombination. In the absence of REC102, DSBs are not formed, and consequently, both gene conversion and crossing over—the two main forms of meiotic recombination—are eliminated. nih.govnih.gov This failure to exchange genetic material between homologous chromosomes prevents the formation of chiasmata, the physical links that are crucial for the proper alignment and segregation of chromosomes during the first meiotic division.

Cytological studies have shown that while rec102 mutants can form axial elements, which are precursors to the synaptonemal complex, they fail to achieve full synapsis between homologous chromosomes. nih.govnih.gov Furthermore, the absence of recombination leads to a significant delay in the segregation of chromosomes during meiosis I. nih.govnih.gov

The severe meiotic defects of the rec102 mutation can be partially bypassed by introducing a spo13 mutation. nih.govnih.gov The spo13 mutation allows cells to skip the first meiotic division. The fact that this rescues the spore lethality of rec102 mutants demonstrates that the primary cause of inviability is the failure of chromosome segregation at meiosis I, which is itself a direct result of the lack of recombination. nih.govnih.gov

The phenotypic consequences of a rec102 mutation are summarized in the tables below, based on foundational research in Saccharomyces cerevisiae.

Table 1: Effect of rec102 Mutation on Spore Viability

Strain GenotypeNumber of Tetrads DissectedSpore Viability (%)
Wild Type>100~95%
rec102 mutant>100<1%

This table illustrates the drastic impact of the rec102 mutation on the viability of meiotic products. While wild-type cells produce a high percentage of viable spores, the rec102 mutant is effectively sterile.

Table 2: Impact of rec102 Mutation on Meiotic Recombination Frequencies

Recombination EventGenetic IntervalWild Type Frequencyrec102 Mutant Frequency
Gene Conversionhis4~4.0%<0.002%
Crossing Overleu2-trp1~10 cMNot detectable
Crossing Overarg4-thr1~25 cMNot detectable

This table presents the effect of a rec102 mutation on the frequency of meiotic recombination at different genetic loci. The data shows a complete elimination of both gene conversion and crossing over in the mutant strain, highlighting REC102's essential role in initiating these processes.

Regulatory Mechanisms Governing Rec102 Protein Expression and Activity

Transcriptional and Post-Transcriptional Regulation of REC102 Gene

The synthesis of REC102 is tightly controlled to coincide with its role in the initiation of meiotic recombination. This control is exerted through the interplay of specific DNA sequences within the gene's regulatory regions and the protein factors that bind to them.

Cis-regulatory elements are specific stretches of non-coding DNA that are located on the same molecule of DNA as the gene they regulate. wikipedia.org These elements, which include promoters and enhancers, function as binding sites for transcription factors, thereby controlling the rate of transcription. wikipedia.orgmdpi.com In the yeast Saccharomyces cerevisiae, where REC102 has been extensively studied, the DNA binding sites for regulatory transcription factors are typically found within approximately 600 base pairs upstream of the gene. harvard.edu

Research utilizing phylogenetic footprinting, a method that identifies conserved sequences across related species, has been instrumental in revealing multiple regulatory elements involved in the control of the REC102 gene. nih.gov While specific sequences for REC102 are not detailed in the provided research, the general characteristics of such elements in yeast promoters have been established.

Table 1: General Characteristics of Cis-Regulatory Elements in Yeast

Element Type Typical Location Function
Promoter Immediately upstream of the transcription start site Core region where RNA polymerase and general transcription factors bind to initiate transcription.
Enhancer Can be upstream, downstream, or within an intron Binds activator proteins to increase the rate of transcription.
Silencer Variable distance from the gene Binds repressor proteins to decrease or block transcription.

| Upstream Activating Sequence (UAS) | Upstream of the core promoter | A type of enhancer element found in yeast that binds specific transcriptional activator proteins. |

Trans-acting factors are proteins, such as transcription factors, that are encoded by different genes and can diffuse through the cell to bind to cis-regulatory elements on a target gene. wikipedia.org The interaction between these factors and the cis-elements of the REC102 gene dictates its expression level. The regulation of a gene often involves multiple trans-acting factors that can have either positive or negative effects on transcription. nih.gov

In yeast, a typical gene is regulated by a number of different transcription factors. nih.gov For the REC102 gene, its meiosis-specific expression is driven by a dedicated set of these factors. One key trans-acting factor complex identified as a direct activator of Zfp541, a gene involved in meiotic initiation, is MEIOSIN/STRA8. biorxiv.org This suggests a hierarchical transcriptional network where master regulators of meiosis activate downstream genes like REC102 at the appropriate time.

Table 2: Key Trans-Acting Factors and Their Role in Meiotic Gene Expression

Factor / Complex Type Function Relevance to REC102
MEIOSIN/STRA8 Transcriptional Activator Complex A master regulator that directs the initiation of meiosis by binding to and activating hundreds of meiotic genes. biorxiv.org Identified as binding to and activating genes at the onset of meiosis, controlling the expression of factors like REC102. biorxiv.org
General Transcription Factors Proteins Part of the basic machinery required for RNA polymerase to bind to the promoter and begin transcription. mdpi.com Essential for the basal expression of the REC102 gene.

| Repressor Proteins | Proteins | Bind to silencer elements to prevent gene expression outside of the appropriate developmental window (e.g., in somatic cells). | Ensure that REC102 expression is restricted to meiotic cells. |

The expression of the REC102 protein is strictly confined to meiosis. nih.gov It is one of at least nine proteins, in addition to Spo11, that are essential for creating the double-strand breaks (DSBs) that initiate meiotic recombination. nih.gov The timing of its appearance is critical for proper chromosome morphogenesis and interaction. nih.gov

REC102 protein first appears on meiotic chromosomes in a punctate or patchy pattern during the early stages of prophase I, at or before leptotene, prior to the assembly of the synaptonemal complex (SC). nih.gov As meiosis progresses into the zygotene stage, REC102 signals only partially overlap with Zip1, a component of the SC's central element. nih.gov This localization suggests that a significant portion of the REC102 protein is situated in the chromatin loops rather than being directly on the chromosome axes, a finding supported by chromatin immunoprecipitation (ChIP) analysis. nih.gov This placement is consistent with a direct role in the formation of DSBs, which occur within these loop domains. nih.gov

Post-Translational Modifiers and Protein Stability

Following translation, the REC102 protein is subject to further regulation through modifications and controlled turnover, which fine-tunes its activity and ensures its removal once its function is complete.

Phosphorylation is a common post-translational modification where a phosphate (B84403) group is added to a protein, often acting as a molecular switch to alter its activity, localization, or stability. While direct phosphorylation of REC102 itself is not explicitly detailed in the available research, REC102 plays a critical role in the phosphorylation of its binding partner, Rec104. nih.gov

Rec104 is a phosphoprotein, and its proper phosphorylation is dependent on the presence of REC102. nih.gov In a rec102 mutant, Rec104 remains abundant but is hypophosphorylated. nih.gov This indicates that REC102 is essential for supporting the normal phosphorylation state of Rec104. Since REC102 and Rec104 interact physically and are mutually dependent for their function and localization, this phosphorylation event is a key regulatory step in the activity of the REC102/Rec104 functional unit. nih.gov

Protein turnover, the balance between protein synthesis and degradation, is a crucial process for maintaining cellular homeostasis. nih.gov The degradation of proteins is primarily carried out by the ubiquitin-proteasome system (UPS) and the lysosome (vacuole in yeast). nih.govbiorxiv.org

The stability of the REC102 protein is closely linked to its interaction with Rec104. The two proteins are mutually dependent for proper subcellular localization. nih.gov Furthermore, REC102 is required for Rec104 to accumulate to its normal steady-state levels. nih.gov This reciprocal dependence suggests that the formation of the REC102-Rec104 complex is a key factor in the stability of both proteins. The absence of one partner likely leads to the mislocalization and subsequent degradation of the other, preventing the accumulation of non-functional individual subunits. While the specific E3 ligases or degradation pathways that target REC102 have not been fully elucidated, this dependency highlights a crucial mechanism for controlling the levels of the active complex.

Table 3: Summary of REC102 Regulatory Interactions

Regulatory Event Level Mechanism Consequence
Transcriptional Activation Transcriptional Binding of meiosis-specific trans-acting factors (e.g., MEIOSIN/STRA8) to cis-regulatory elements. biorxiv.org Meiosis-specific expression of the REC102 gene. nih.gov
Complex Formation Post-Translational Physical interaction with Rec104. nih.gov Mutual stabilization and proper subcellular localization of both proteins. nih.gov
Regulation of Partner Phosphorylation Post-Translational REC102 is required for the proper phosphorylation of Rec104. nih.gov Likely modulates the activity of the REC102/Rec104 complex in DSB formation.

| Protein Turnover | Post-Translational | Degradation of unbound subunits. | Prevents accumulation of non-functional REC102 and ensures levels of the active complex are tightly controlled. |

Reciprocal Dependencies within the Meiotic DSB Complex

The formation of meiotic double-strand breaks (DSBs) is a highly orchestrated process initiated by the catalytic protein Spo11 in conjunction with a suite of other essential proteins. Within this machinery, REC102 protein is part of a network of intricate and reciprocal dependencies, where the presence and function of one protein are critically reliant on others in the complex. These interdependencies govern the stability, localization, and ultimate activity of the entire DSB-forming apparatus.

Research in Saccharomyces cerevisiae has revealed that REC102 is a central component of a core complex that also includes Spo11, Ski8, and REC104. frontiersin.org The assembly and function of this complex are dictated by a series of mutual requirements.

A primary reciprocal relationship exists between REC102 and REC104. These two proteins interact physically and are mutually dependent for their correct subcellular localization. nih.govembopress.org Furthermore, REC102 is essential for REC104 to accumulate to its normal steady-state levels and to undergo proper phosphorylation, indicating a role for REC102 in the stability and post-translational modification of its partner protein. nih.gov

The recruitment of the REC102-REC104 functional unit to meiotic chromosomes is not autonomous; it is contingent upon the presence of both Spo11 and Ski8. nih.govembopress.org This establishes a clear hierarchical dependency where Spo11 and Ski8 act upstream in the localization pathway of REC102 and REC104.

Conversely, REC102 and REC104 are indispensable for the proper function of Spo11. They are required for the association of Spo11 with DSB hotspots on the chromosomes and for the self-interaction of Spo11 molecules. frontiersin.orgnih.gov This suggests a feedback mechanism where REC102 and REC104, once recruited, are necessary to stabilize or activate Spo11 at the sites of DNA cleavage. Physical interaction between REC102 and Spo11 has been demonstrated, underscoring their direct functional relationship within a multiprotein complex that promotes DSB formation. oup.com

Other proteins within the larger DSB machinery also influence REC102. For instance, mutations in MRE11 and SKI8 can lead to a noticeable reduction in the steady-state levels of REC102 protein. nih.gov Additionally, Rec114 plays a regulatory role, alongside REC102 and REC104, in controlling the meiotic association between Spo11 subunits. nih.gov Yeast two-hybrid assays have identified interactions between Rec114 and both REC102 and REC104, suggesting a direct or indirect physical connection. life-science-alliance.org

These findings highlight that REC102 does not function in isolation but is embedded in a complex web of interactions. Its stability, localization, and function are tightly coupled with its binding partners, ensuring the coordinated and regulated activity of the entire meiotic DSB complex.

Table 1: Dependencies for REC102 Localization and Stability

Protein/Factor Requirement for REC102 Function Effect of Factor's Absence on REC102
REC104 Required for proper subcellular localization of REC102. nih.govembopress.org Mislocalization of REC102. nih.govembopress.org
Spo11 Required for recruitment of REC102 to meiotic chromosomes. nih.govembopress.org REC102 fails to associate with chromosomes. nih.govembopress.org
Ski8 Required for recruitment of REC102 to meiotic chromosomes. nih.govembopress.org REC102 fails to associate with chromosomes; reduced steady-state levels of REC102. nih.gov

| Mre11 | Not directly required for localization. | Reduced steady-state levels of REC102. nih.gov |

Table 2: Role of REC102 in the Function of Other DSB Proteins

Dependent Protein Role of REC102 Effect of REC102 Absence
REC104 Required for proper subcellular localization, normal accumulation, and phosphorylation. nih.gov Mislocalization and reduced steady-state levels of REC104. nih.gov

| Spo11 | Essential for Spo11 association with DSB hotspots and for Spo11 self-interaction. frontiersin.orgnih.gov | Spo11 fails to associate with hotspots and to self-interact. frontiersin.orgnih.gov |

Compound and Protein List

Name
Dmc1
Gal4BD-spo11Y135F
Hop1
Mei4
Mer2
Mre11
Rad50
Rec8
REC102
REC104
Rec114
Red1
Sgo1
Ski8
Spo11
Spo11-3FLAG
Top6B
Xrs2
Zip1

Advanced Methodological Approaches and Emerging Theoretical Models in Rec102 Protein Research

Biochemical and Biophysical Characterization Techniques

Biochemical and biophysical methods are fundamental to dissecting the molecular properties of REC102 and its associated complexes.

Recombinant Protein Expression and Purification Strategies

Obtaining purified, soluble REC102 protein and its interaction partners is a critical first step for in vitro biochemical and structural studies. Recombinant protein expression involves introducing the gene encoding REC102 into a host system for overexpression. Common host systems include bacteria (like Escherichia coli), insect cells, and mammalian cells. mdpi.comthermofisher.combiotechniques.com

Purification strategies often involve affinity tags, such as polyhistidine (His-tag) or glutathione (B108866) S-transferase (GST), fused to the recombinant protein. mdpi.comthermofisher.com These tags allow for selective binding to affinity chromatography resins (e.g., Ni²⁺ chelating columns for His-tagged proteins or glutathione resin for GST-tagged proteins), facilitating the separation of the target protein from host cell contaminants. mdpi.comthermofisher.com Subsequent purification steps, such as gel filtration chromatography (size exclusion chromatography), are often used to further refine the purity and assess the oligomeric state of the protein or complex. mdpi.combiorxiv.org

Studies on the S. cerevisiae Spo11 core complex, which includes REC102, have successfully utilized expression in insect cells to purify soluble complexes. researchgate.netbiorxiv.org Omission of other complex components during co-expression can result in low solubility of Spo11, highlighting the importance of expressing these proteins together to obtain stable complexes. biorxiv.org Recombinant expression in E. coli and meiotic cultures of S. cerevisiae have also been explored for purifying the Spo11/REC102/Rec104/Ski8 complex, yielding different complex compositions depending on the expression system. cnrs.fr

In Vitro Reconstitution of REC102-Containing Macromolecular Complexes

In vitro reconstitution is a powerful approach to assemble purified individual protein components into functional macromolecular complexes, allowing for controlled study of their interactions and activities. This technique is crucial for understanding how REC102 integrates with other proteins like Spo11, Rec104, and Ski8 to form the meiotic DSB initiation complex. researchgate.netbiorxiv.orgembopress.orgembl.org

Reconstitution experiments with purified recombinant S. cerevisiae Spo11, REC102, Rec104, and Ski8 have shown that these proteins can form a soluble complex. researchgate.netbiorxiv.orgcnrs.fr Unexpectedly, these yeast core complexes have been found to be monomeric (1:1:1:1 stoichiometry) in solution, in contrast to the expected dimeric (2:2:2:2) stoichiometry predicted from the dimerization of the ancestral Topo VI. researchgate.netbiorxiv.orgbiorxiv.orgresearchgate.net This finding suggests that dimerization may be a regulated step controlling DSB formation. biorxiv.orgbiorxiv.org

In vitro reconstitution has also been used to study the interaction of the Spo11 core complex with DNA. biorxiv.orgbiorxiv.orgresearchgate.net These studies have revealed that the monomeric core complexes can bind with high affinity to DNA ends mimicking cleavage products and also bind internally to duplex DNA. researchgate.netbiorxiv.org

High-Resolution Structural Elucidation using Cryo-Electron Microscopy (Cryo-EM)

Cryo-EM has become an essential technique for determining the high-resolution structures of large protein complexes, including those involving REC102. This method allows visualization of the complex's architecture and the detailed interactions between its subunits and with DNA. oup.combiorxiv.orgyeastgenome.orgmtoz-biolabs.comthebiogrid.orgomicsdi.org

Cryo-EM studies of the S. cerevisiae Spo11 core complex (Spo11, REC102, Rec104, and Ski8) bound to DNA have provided significant insights into its structure at resolutions up to 3.3 Å. researchgate.netmtoz-biolabs.com These structures have revealed the subunit arrangement and detailed protein-protein and protein-DNA interactions within the complex. researchgate.netresearchgate.net For example, cryo-EM has shown how REC102 folds and interacts with Spo11 and Rec104. researchgate.netresearchgate.net The structure of the Spo11-REC102 interface resembles that of the Topo6A-Topo6B interface in archaeal Topo VI, although the Spo11-REC102 interface is more extensive. researchgate.net Cryo-EM data has also supported the model that Rec104 occupies a position similar to the GHKL domain of TopoVIB. nih.govcsic.es

Despite the high-resolution structural data obtained by cryo-EM, the yeast Spo11 core complex purified and analyzed by cryo-EM has not yet demonstrated DNA cleavage activity in vitro. researchgate.netresearchgate.net

Immunoprecipitation and Mass Spectrometry-Based Protein Interaction Mapping

Immunoprecipitation (IP) followed by mass spectrometry (MS) is a widely used technique to identify protein interaction partners of a target protein like REC102. mdpi.combiorxiv.orgthecellvision.orgebi.ac.uknih.gov IP uses specific antibodies to isolate a protein of interest and its bound partners from cell lysates. The co-precipitated proteins are then identified by MS, providing a comprehensive map of protein interactions.

Studies using co-immunoprecipitation have confirmed that REC102 interacts physically with Spo11 and Rec104 in meiotic cells. oup.compsu.edunih.govoup.com These interactions are mutually dependent for proper subcellular localization and recruitment to meiotic chromosomes, suggesting that REC102 and Rec104 function together as a unit. nih.gov The interaction between REC102 and Spo11 does not require Rec104, and the interaction between REC102 and Rec104 does not require Spo11, although Spo11 may stabilize the latter association. psu.edu

Mass spectrometry can be used downstream of IP (IP-MS) to identify the proteins that co-precipitate with REC102, providing a broader view of the protein complexes it is involved in. This approach has been instrumental in defining the core complex components (Spo11, REC102, Rec104, Ski8). researchgate.netbiorxiv.orgembopress.org Crosslinking followed by mass spectrometry (XL-MS) has also been used to map interaction interfaces within the Spo11 core complex, providing spatial constraints for structural modeling. csic.es

Genetic, Genomic, and Epigenomic Analysis Methodologies

Genetic and genomic approaches are essential for understanding the in vivo function of REC102, identifying crucial residues or domains, and exploring its regulatory landscape.

Targeted Mutagenesis and Functional Characterization of REC102 Alleles

Targeted mutagenesis involves introducing specific alterations (mutations) into the REC102 gene to study the functional consequences of these changes on the REC102 protein and meiotic recombination. biorxiv.orgthecellvision.orgyeastgenome.org This can range from single amino acid substitutions (point mutations) to deletions of entire domains or the entire gene (null mutants).

Functional characterization of rec102 alleles typically involves assessing their effects on key meiotic processes, such as DSB formation, gene conversion, crossing over, chromosome synapsis, and spore viability. oup.comoup.compsu.edu For example, null mutations in REC102 completely eliminate meiotically induced gene conversion and crossing over and cause defects in chromosome synapsis. oup.comoup.com

Targeted mutagenesis, often coupled with yeast two-hybrid assays or co-immunoprecipitation, has been used to identify residues or regions in REC102 critical for interaction with its partners. biorxiv.orgbiorxiv.orgresearchgate.netnih.govcsic.espsu.edu Alanine scanning mutagenesis across predicted interaction regions of REC102 has identified specific residues whose mutation abolishes or greatly reduces interaction with Spo11 or Rec104 and compromises meiotic recombination. biorxiv.orgbiorxiv.orgcsic.es

Genetic analysis of rec102 mutants, including suppressor screens and analysis of double and triple mutants, has helped place REC102 within the meiotic recombination pathway and infer functional relationships with other proteins. oup.compsu.edunih.gov For instance, rec102 mutations are rescued by a spo13 mutation, which bypasses meiosis I, and REC102 acts before RAD52 in the meiotic recombination pathway. oup.com Studies have also shown genetic interactions between REC102 and SPO11, where epitope-tagged versions of both genes cause a severe synthetic cold-sensitive phenotype affecting DSB formation, gene conversion, and spore viability. oup.comoup.com

Analysis of rec102 alleles has also provided insights into the relationship between protein interaction, localization, and function. nih.gov Mutations affecting interaction with Spo11 or Rec104 can impact the proper localization of REC102 to meiotic chromosomes. nih.gov

Data Tables

While detailed quantitative data tables were not extensively available in the search results in a format directly extractable for interactive tables, the findings can be summarized qualitatively and, where possible, with reported quantitative measures.

Table 1: Effects of rec102 Mutations on Meiotic Processes

Meiotic ProcessEffect of rec102 Null MutationSource(s)
DSB FormationEliminated/Severely Reduced oup.comoup.com
Gene ConversionCompletely Eliminated oup.comoup.com
Crossing OverCompletely Eliminated oup.comoup.com
Chromosome SynapsisDefective oup.comoup.com
Spore ViabilityReduced/Inviable Spores oup.comoup.com
Mitotic RecombinationNo Effect oup.comoup.comnih.gov

Table 2: Stoichiometry of Purified S. cerevisiae Spo11 Core Complex

Complex ComponentsStoichiometry in SolutionMethodSource(s)
Spo11, REC102, Rec104, Ski81:1:1:1 (Monomeric)SEC-MALS biorxiv.orgbiorxiv.orgresearchgate.net

Table 3: REC102 Interaction Partners (Confirmed by Physical Interaction)

InteractorEvidence Type(s)Source(s)
Spo11Co-IP, Yeast Two-Hybrid, Cryo-EM oup.combiorxiv.orgbiorxiv.orgresearchgate.netnih.govpsu.edunih.govoup.com
Rec104Co-IP, Yeast Two-Hybrid, Cryo-EM biorxiv.orgresearchgate.netnih.govpsu.edunih.gov
Ski8Co-purification, Cryo-EM researchgate.netbiorxiv.orgembopress.orgresearchgate.net

Chromatin Immunoprecipitation (ChIP) for DNA Binding Site Profiling

Chromatin Immunoprecipitation (ChIP) is a powerful technique used to investigate protein-DNA interactions within the cell. For REC102 protein, ChIP has been utilized to profile its binding sites on meiotic chromosomes. Studies using ChIP have shown that Rec102 associates extensively with chromatin loops during the leptotene and zygotene stages of meiosis. nih.govembopress.org While Rec102 shows preferential binding in the vicinity of most DSB sites, it is also found in regions that are not considered recombination hotspots, suggesting a broader association with chromatin beyond just the immediate DSB sites. nih.govembopress.orgnih.gov The binding of Rec102 to chromatin is dependent on the presence of Spo11 and Rec104, indicating that these proteins likely function together in the recruitment and association with meiotic chromosomes. scispace.com

Data from ChIP experiments can be complex, as the distribution of Rec102 does not perfectly mirror the distribution of DSB sites, leading to questions about the precise mechanism by which DSB sites are determined. embopress.orgnih.gov Despite this, the association of Rec102 with chromatin at or prior to the DSB stage and its dependence on Spo11 and Ski8 (but not on DSB formation itself) support a direct role for Rec102 in DSB formation. embopress.org

Here is a representation of key findings from ChIP studies on REC102:

ObservationMeiotic StageDependence on Other ProteinsImplicationSource
Extensive association with chromatin loopsLeptotene, ZygoteneNot explicitly statedSuggests a role in shaping chromosome structure nih.govembopress.org
Preferential binding near most DSB sitesLeptotene, ZygoteneNot explicitly statedConsistent with a direct role in DSB formation nih.govembopress.org
Association with both DSB-hot and DSB-cold regionsLeptotene, ZygoteneNot explicitly statedRules out a simple model of site determination nih.govembopress.org
Chromatin binding requires Spo11 and Rec104Early Prophase ISpo11, Rec104Indicates complex formation for recruitment scispace.com
Persistence on chromatin until pachytene, then abrupt disappearanceUntil PachyteneNot explicitly statedMay mark a regulatory transition nih.govnih.gov

Phylogenetic Footprinting for Conserved Regulatory Sequence Identification

Phylogenetic footprinting is a comparative genomics technique used to identify conserved non-coding DNA sequences across different species, which are likely to have functional significance, such as regulatory elements. nih.govplos.orgnih.gov This method has been applied to the REC102 gene to identify potential cis-regulatory elements involved in its expression. nih.govresearchgate.net

Analysis of the REC102 sequence in Saccharomyces cerevisiae and comparison with homologues from other Saccharomyces species have revealed evolutionarily conserved elements in the promoter region and a potential regulatory element within the coding region. nih.govresearchgate.netresearchgate.net This suggests a complex regulatory mechanism for REC102 expression. Deletion analysis has demonstrated that the early meiotic gene regulatory element URS1 is necessary but not sufficient for proper regulation of REC102. nih.govresearchgate.net Upstream elements, including binding sites for proteins like Gcr1p, Yap1p, and Rap1p, along with several novel conserved sequences, are also required for normal REC102 regulation. nih.govresearchgate.net A Rap1p binding site located within the coding region has also been implicated in regulation. nih.govresearchgate.net These findings highlight the utility of phylogenetic comparisons in identifying important sequences in complex promoters. nih.govresearchgate.net

Application of Gene Ontology (GO) Annotation for Functional Categorization

Gene Ontology (GO) provides a structured and standardized vocabulary to describe the functions of gene products in a species-independent manner. uniprot.orgrnacentral.orgnih.gov GO annotations categorize gene products based on three aspects: Molecular Function (the biochemical activity), Biological Process (the pathway or broader biological objective), and Cellular Component (the location within the cell). uniprot.orgnih.gov

For REC102 protein, GO annotation provides a framework for understanding its diverse roles. REC102 is annotated with terms related to its involvement in meiotic DNA double-strand break formation and meiotic recombination. yeastgenome.orgyeastgenome.org GO slim terms, which are higher-level terms representing major biological processes, functions, and cellular components, further categorize REC102 within broader areas such as DNA metabolic process, DNA recombination, chromosome, nuclear chromosome, organelle, and intracellular membraneless organelle. yeastgenome.org

While there may not always be manually curated GO annotations for every protein, computational methods and high-throughput experiments also contribute to GO annotation databases, providing a comprehensive view of a protein's potential functions based on available data. yeastgenome.org

Here is a summary of GO annotations for REC102:

GO AspectTermEvidence Code (Example)Source (Example)
Biological ProcessMeiotic DNA double-strand break formationTASSGD
Biological ProcessReciprocal meiotic recombinationIMPSGD
Cellular ComponentCondensed nuclear chromosomeNot specifiedSGD
Cellular ComponentNuclear chromosomeGO SlimSGD
Biological ProcessDNA metabolic processGO SlimSGD
Biological ProcessDNA recombinationGO SlimSGD
Cellular ComponentOrganelleGO SlimSGD
Cellular ComponentIntracellular membraneless organelleGO SlimSGD

Note: Evidence codes and sources can vary depending on the specific database and annotation.

Computational and Theoretical Modeling Approaches

Computational and theoretical modeling approaches play a vital role in complementing experimental studies of REC102 protein, providing insights into its structure, dynamics, and interactions at a molecular level.

Molecular Modeling and Dynamics Simulations of REC102 Protein and Complexes

Molecular modeling and dynamics simulations are computational techniques used to simulate the behavior of proteins and their complexes over time. frontiersin.orgnih.govqst.go.jpfrontiersin.org These methods can provide detailed information about protein structure, flexibility, and interactions with other molecules, such as DNA or other proteins. frontiersin.orgnih.gov

For REC102 protein, molecular modeling and dynamics simulations can be applied to study its interaction with partner proteins like Spo11 and Rec104, with which it forms a complex essential for meiotic DSB formation. biorxiv.orgyeastgenome.org These simulations can help to elucidate the structural basis of these interactions, the dynamics of complex assembly, and how mutations might affect complex stability or function. frontiersin.orgfrontiersin.org While specific detailed studies on molecular dynamics simulations of REC102 protein and its complexes were not extensively highlighted in the search results, the application of these methods to protein-protein and protein-DNA complexes in general is well-established and can provide valuable insights into the behavior of the REC102-containing machinery. frontiersin.orgnih.govqst.go.jpfrontiersin.org

Bioinformatics Analysis of Conserved Domains and Evolutionary Relationships

Bioinformatics analysis, including the study of conserved domains and evolutionary relationships, is crucial for understanding the structural and functional evolution of REC102 protein. nih.govbiorxiv.orgresearchgate.netyeastgenome.orgfrontiersin.orgplos.org Conserved domains are recurring structural and functional units found in proteins, and their identification can provide clues about a protein's function and evolutionary history. frontiersin.orgnih.gov

Analysis of the REC102 sequence can identify conserved domains that may be important for its interaction with other proteins or with DNA. Furthermore, comparing REC102 sequences across different species allows for the study of its evolutionary relationships and the identification of conserved regions that are likely to be functionally important. nih.govresearchgate.netresearchgate.netescholarship.org The fact that REC102 is a conserved protein family suggests that its role in meiotic recombination is ancient and fundamental. figshare.com Bioinformatics tools and databases, such as the NCBI Conserved Domain Database (CDD) and platforms for evolutionary classification of protein domains, are valuable resources for this type of analysis. frontiersin.orgplos.orgnih.gov These analyses can help to place REC102 within the broader context of protein evolution and identify potential functional partners or regulatory mechanisms based on conserved features.

Contemporary Models for Meiotic DSB Formation and Repair Pathway Coordination

REC102 protein functions within a complex and highly regulated machinery responsible for initiating meiotic recombination through the formation of DNA double-strand breaks (DSBs). Contemporary models for meiotic DSB formation emphasize the coordinated action of multiple proteins and their organization within the nucleus.

REC102 is a core component of the DSB enzyme, forming a complex with Spo11, Rec104, and Ski8. biorxiv.org This core complex is thought to be derived from an archaeal type II topoisomerase. biorxiv.org DSB formation in S. cerevisiae involves the concerted activity of at least ten proteins, including the MRX complex (Mre11, Rad50, and Xrs2), which is also essential for DSB formation in yeast. biorxiv.orgelifesciences.org

Recent models propose that the assembly of the meiotic DSB machinery can involve DNA-dependent macromolecular condensation, leading to the self-assembly of punctate DSB-competent clusters along meiotic chromosomes. biorxiv.org In this model, complexes of Rec114, Mei4, and Mer2 bind DNA cooperatively to form large mixed nucleoprotein condensates. biorxiv.org These condensates then serve as a platform to recruit the core complex, including Rec102 and Rec104, through specific protein-protein interactions. biorxiv.org This suggests that the spatial organization of these proteins is crucial for efficient DSB formation.

The coordination of DSB formation with repair pathways is also a critical aspect of these models. DSBs are formed after the completion of pre-meiotic DNA replication, and their repair is tightly regulated to ensure genome integrity. elifesciences.orgnih.govoup.com The MRX complex, which interacts with components of the Spo11 complex, including Rec102 and Rec104, plays a role in both DSB formation and the subsequent processing of DSB ends for repair. biorxiv.orgoup.com The interplay between the proteins involved in DSB formation and those involved in repair pathways ensures that breaks are efficiently repaired, primarily through homologous recombination, leading to the formation of crossovers essential for proper chromosome segregation. nih.govresearchgate.net

Models also consider the relationship between DSB proteins and chromosome axis proteins, as DSB formation occurs within the context of the loop-axis structure of meiotic chromosomes. nih.govnih.gov While Rec102 associates with chromatin loops, its precise spatial relationship with chromosome axes and how this influences DSB formation are areas of ongoing research. nih.govembopress.orgnih.gov

Here is a simplified overview of protein interactions within the meiotic DSB machinery involving REC102:

Protein 1Protein 2Interaction Type (Inferred)Role in DSB Formation (Inferred)Source
REC102Spo11Physical InteractionCore complex formation biorxiv.orgyeastgenome.orgoup.com
REC102Rec104Physical InteractionCore complex formation, Mutual dependency for localization biorxiv.orgnih.govnih.gov
REC102Ski8Indirect (via Spo11/Rec104)Required for chromatin recruitment nih.govnih.govscispace.com
REC102Rec114Interaction with complexRecruitment to condensates biorxiv.org
REC102Mei4Interaction with complexRecruitment to condensates biorxiv.org
REC102Mer2Interaction with complexRecruitment to condensates biorxiv.org
REC102MRX complexInteraction with complexCoupled to end processing biorxiv.orgoup.com

Note: Interaction types and roles are inferred from the described protein associations and functions within the DSB machinery.

Q & A

Q. What is the functional significance of the 5′ exon in REC102, and how was its necessity experimentally validated?

The 5′ exon in REC102 encodes 63 additional N-terminal amino acids critical for interactions with other DSB proteins (e.g., Rec104, Spo11, Rec114, and Mei4). Its necessity was confirmed via in vivo complementation assays: constructs lacking exon 1 (rec102-ΔN) failed to rescue the recombination defect in rec102Δ strains, while full-length REC102 restored function. RT-PCR and sequencing confirmed exon 1’s inclusion in spliced mRNA, and phylogenetic analysis revealed its conservation across Saccharomyces species .

Q. How does REC102 mRNA splicing inefficiency and inaccuracy impact its function in meiosis?

Only ~70% of REC102 mRNA is spliced correctly during meiosis, with ~40% of spliced transcripts using an alternative 3′ splice signal (UAG) that introduces a premature stop codon. Despite this inefficiency, functional REC102 is produced due to leaky splicing and translational selection. This mechanism may serve as a regulatory checkpoint to limit REC102 expression in vegetative cells, preventing deleterious effects .

Q. What experimental approaches are used to study REC102 interactions with other DSB proteins?

Yeast two-hybrid (Y2H) assays with full-length REC102 (not truncated rec102-ΔN) revealed interactions with Rec104, Spo11, Rec114, and Mei4. Co-immunoprecipitation (Co-IP) in meiotic cells and genetic dependency tests (e.g., deletion of REC114 abolishes Mei4-Rec102 interaction) further validated these interactions. Functional assays, such as return-to-growth experiments, linked these interactions to DSB formation .

Advanced Research Questions

Q. How does the Rec102/Rec104 complex structurally and functionally mimic TopoVIBL in DSB formation?

Rec102 lacks the GHKL ATPase domain found in TopoVIBL but pairs with Rec104 to form a functional analog. Cryo-EM structures show that Rec102/Rec104 binds DNA and facilitates Spo11 dimerization, akin to TopoVI’s DNA cleavage mechanism. Rec102’s transducer domain mediates interactions with Rec114-Mei4-Mer2 condensates, positioning Spo11 at DSB sites .

Q. What role does Rec102 play in bridging the Spo11 core complex and Rec114-Mei4-Mer2 (RMM) condensates?

Rec102/Rec104 physically links the Spo11 core complex (Spo11, Rec102, Rec104, Ski8) to RMM condensates through two interfaces: (1) Rec102-Rec114 interactions and (2) Rec104-Mer2 interactions. These connections enable Spo11 to localize to chromatin loops, where DSBs are preferentially formed. Deletion of REC102 disrupts condensate-core complex assembly, abolishing DSBs .

Q. How do alternative splicing and post-transcriptional regulation of REC102 influence meiotic progression?

REC102 splicing is inefficient (~70% efficiency) and error-prone, with ~40% of spliced transcripts being nonfunctional. However, translational quality control mechanisms (e.g., nonsense-mediated decay) likely filter out aberrant transcripts. The retained intron in vegetative cells may act as a regulatory element to repress REC102 expression, preventing ectopic recombination .

Q. What genetic dependencies govern the meiosis-specific two-hybrid interactions involving REC102?

REC102’s interaction with Spo11 requires Rec104, while its interaction with Mei4 depends on Rec114. Deletion of MER2 enhances Mei4-Rec102 binding, suggesting Mer2 competes for Mei4 interaction. These dependencies were mapped using Y2H assays in meiotic cells and genetic knockout strains .

Methodological Insights

  • Validating REC102 splicing isoforms : Use RT-PCR with primers flanking the intron, followed by sequencing. Quantify spliced vs. unspliced mRNA via Northern blotting or qPCR .
  • Mapping protein interaction interfaces : Employ truncation mutants in Y2H assays (e.g., Rec114 truncations revealed a PH-fold domain essential for Rec102 binding) .
  • Assessing DSB formation : Combine physical assays (Southern blotting for Spo11-oligonucleotide complexes) with genetic assays (spore viability tests) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.